4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit a broad spectrum of biological activities . They have been found to interact with various targets, including bacteria, fungi, and nematodes .
Mode of Action
For instance, they can inhibit the growth of bacteria, fungi, and nematodes . The presence of the 4-chlorophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate target cells .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to interfere with various biochemical pathways in their target organisms, leading to their death or growth inhibition .
Pharmacokinetics
For instance, the 1,2,4-oxadiazole group is known to improve metabolic stability .
Result of Action
Based on the reported activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may lead to the death or growth inhibition of its target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the treatment of a hydrazide with an acyl chloride to form the oxadiazole ring . The reaction conditions often require the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-thiol share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide, also show comparable pharmacological properties.
Uniqueness
What sets 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine apart is its combination of the oxadiazole and piperidine rings with a thienylsulfonyl group. This unique structure enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-14-5-3-12(4-6-14)16-19-17(24-20-16)13-7-9-21(10-8-13)26(22,23)15-2-1-11-25-15/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCBLQWRJZXXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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